molecular formula C6H13NO3 B10789875 2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid

2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid

Cat. No.: B10789875
M. Wt: 147.17 g/mol
InChI Key: OSCCDBFHNMXNME-WDCZJNDASA-N
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Description

2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid is a unique organic compound characterized by its specific molecular structure It is a derivative of xylonic acid, where the hydroxyl groups at positions 2, 3, and 5 are replaced by amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2,3,5-trideoxy-3-methyl-D-xylonic acid typically involves multi-step organic reactions. One common method includes the selective reduction of a precursor molecule, followed by the introduction of amino and methyl groups through nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can replace the amino or methyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-2,3,5-trideoxy-3-methyl-D-xylonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    2-Amino-2,3,5-trideoxy-3-methyl-L-arabinonic acid: This compound is a stereoisomer with similar chemical properties but different biological activity.

    D-Arabonic acid-1,4-lactone: Another related compound with a lactone ring structure, differing in its reactivity and applications.

Uniqueness: 2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5+/m1/s1

InChI Key

OSCCDBFHNMXNME-WDCZJNDASA-N

Isomeric SMILES

C[C@H]([C@@H](C)O)[C@@H](C(=O)O)N

Canonical SMILES

CC(C(C)O)C(C(=O)O)N

Origin of Product

United States

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